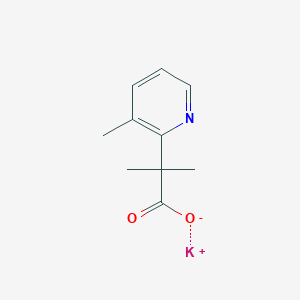

potassium2-methyl-2-(3-methylpyridin-2-yl)propanoate

Description

Potassium 2-methyl-2-(3-methylpyridin-2-yl)propanoate is a potassium salt of a branched-chain carboxylic acid derivative containing a pyridine substituent. The potassium counterion likely enhances its aqueous solubility compared to the free acid form, making it suitable for formulations requiring high bioavailability .

Properties

IUPAC Name |

potassium;2-methyl-2-(3-methylpyridin-2-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.K/c1-7-5-4-6-11-8(7)10(2,3)9(12)13;/h4-6H,1-3H3,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGUCNGKQJCHRW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(C)(C)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12KNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-methyl-2-(3-methylpyridin-2-yl)propanoate typically involves the reaction of 2-methyl-2-(3-methylpyridin-2-yl)propanoic acid with a potassium base. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions to ensure the formation of the desired potassium salt.

Industrial Production Methods

In an industrial setting, the production of potassium 2-methyl-2-(3-methylpyridin-2-yl)propanoate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-methyl-2-(3-methylpyridin-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides, cyanides, or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Potassium 2-methyl-2-(3-methylpyridin-2-yl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium 2-methyl-2-(3-methylpyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares potassium 2-methyl-2-(3-methylpyridin-2-yl)propanoate with analogous esters, pyridine derivatives, and pharmaceutical intermediates, leveraging data from diverse sources:

Table 1: Structural and Functional Comparisons

Key Findings

However, the benzimidazole moiety in Dabigatran intermediates confers additional binding specificity . In contrast, simpler esters like ethyl hexanoate or ethyl 3-(methylthio)propanoate lack pyridine rings and are primarily used in flavoring due to their volatile, fruity aromas .

Solubility and Formulation The potassium salt form of the target compound likely exhibits higher water solubility compared to neutral esters (e.g., ethyl propanoate derivatives), which are hydrophobic and volatile . This property is critical for drug delivery systems.

QSAR and Odor Prediction While QSAR models for fruity odors (e.g., propylpropanoate) fail to predict complex esters like cyclopentyl propanoate, the pyridinyl group in the target compound would further deviate from these models, suggesting minimal odor contribution compared to simpler esters .

Table 2: Analytical Behavior in Ionization and Chromatography

Biological Activity

Potassium 2-methyl-2-(3-methylpyridin-2-yl)propanoate is a compound of increasing interest in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

Potassium 2-methyl-2-(3-methylpyridin-2-yl)propanoate is characterized by its unique structural features, which include a potassium ion and a 3-methylpyridine moiety. The presence of the methyl groups on the pyridine ring significantly influences its reactivity and biological interactions.

The compound may function as an enzyme inhibitor or modulator , affecting various biochemical pathways. Its mechanism of action involves binding to specific enzymes or receptors, leading to alterations in their activity. Detailed studies are necessary to elucidate the precise molecular targets and pathways involved in its biological effects.

Enzyme Inhibition

Research indicates that potassium 2-methyl-2-(3-methylpyridin-2-yl)propanoate can inhibit specific enzymes, which may have implications for therapeutic applications. For instance, it has been investigated for its potential to inhibit kallikrein-like peptidase 6 (KLK6), an enzyme associated with various diseases, including cancer and neurodegenerative disorders .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic activity against several cancer cell lines, including:

- Fibrosarcoma (HT-1080)

- Breast cancer (MCF-7 and MDA-MB-231)

- Lung carcinoma (A-549)

However, it did not show significant antiviral activity against SARS-CoV-2 in tested concentrations .

Case Studies

- Inhibition of KLK6 : A study highlighted the potential of potassium 2-methyl-2-(3-methylpyridin-2-yl)propanoate as a therapeutic agent targeting KLK6 overexpression in various cancers. The inhibition of KLK6 has been linked to reduced cell proliferation and migration in cancer cell lines, suggesting a promising avenue for cancer therapy .

- Cytotoxic Effects : Another investigation assessed the compound's cytotoxicity against multiple cancer types. Results indicated that while it effectively inhibited cell growth in certain lines, further optimization and understanding of its mechanism are needed for clinical applications .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Potassium 2-Methyl-2-(3-Methylpyridin-2-Yl)Propanoate | Enzyme inhibition, cytotoxicity | Specific interactions with KLK6 |

| Potassium 2-Methyl-2-(4-Methylpyridin-2-Yl)Propanoate | Enzyme inhibition | Different methyl group positioning |

| Potassium 2-Methyl-2-(Pyridin-3-Yl)Propanoate | Limited studies | Structural variations affecting reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.